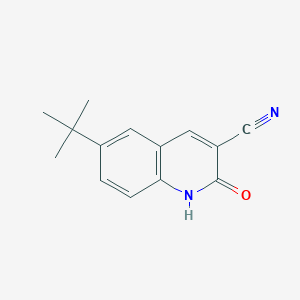
N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine: is a chemical compound that belongs to the class of formamidines. Formamidines are known for their wide range of biological and pharmacological properties. This particular compound is characterized by the presence of a bromobenzenesulfonyl group attached to the formamidine moiety, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine typically involves the reaction of N,N-dimethylformamide with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors to handle bulk quantities of reactants.
- Continuous monitoring of reaction parameters to ensure high yield and purity.
- Efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The formamidine moiety can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary or secondary amines.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a protecting group for primary amines in synthetic pathways.
Biology:
- Investigated for its potential use as a biochemical probe to study enzyme mechanisms.
- Used in the synthesis of biologically active molecules.
Medicine:
- Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.
- Studied for its antimicrobial and antimalarial properties.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of novel catalysts for industrial processes.
作用機序
The mechanism of action of N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine involves its interaction with specific molecular targets. The bromobenzenesulfonyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The formamidine moiety can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
類似化合物との比較
- N,N-dimethyl-N’-(4-chlorobenzenesulfonyl)formamidine
- N,N-dimethyl-N’-(4-fluorobenzenesulfonyl)formamidine
- N,N-dimethyl-N’-(4-methylbenzenesulfonyl)formamidine
Comparison:
- N,N-dimethyl-N’-(4-bromobenzenesulfonyl)formamidine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs.
- The bromine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions.
- The compound’s biological activity may differ due to the size and electronegativity of the bromine atom compared to other substituents.
特性
分子式 |
C9H11BrN2O2S |
|---|---|
分子量 |
291.17 g/mol |
IUPAC名 |
N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-12(2)7-11-15(13,14)9-5-3-8(10)4-6-9/h3-7H,1-2H3 |
InChIキー |
ALORMAUGCHGNLU-UHFFFAOYSA-N |
正規SMILES |
CN(C)C=NS(=O)(=O)C1=CC=C(C=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-(2-Aminoethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B8464248.png)


![2-Bromo-1-[5-fluoro-2-(methylthio)phenyl]ethanone](/img/structure/B8464287.png)





![3-(2-Bromoacetyl)-5-chlorobenzo[b]thiophen](/img/structure/B8464311.png)

![5-Methylthieno[2,3-c]pyridin-7-amine](/img/structure/B8464324.png)
